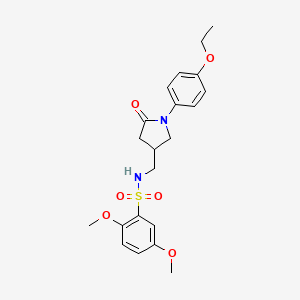

![molecular formula C21H13BrO7 B2560409 Methyl 2-[4-(6-bromo-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate CAS No. 890631-35-3](/img/structure/B2560409.png)

Methyl 2-[4-(6-bromo-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a number of new coumarin derivatives were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .科学的研究の応用

Activation of Methyl Acetate on Pd(111)

Research has explored the absorption and activation of methyl acetate, a carboxylic ester, on Pd(111) surfaces. This study, employing periodic density functional theory calculations, revealed that methyl acetate adsorbs weakly through the carbonyl oxygen and undergoes activation via dehydrogenation rather than direct C-O bond dissociation (Xu & Xu, 2010).

Synthesis and Antibacterial Activity

A study focused on the design and synthesis of thiazolidin-4-ones based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid. This research aimed at developing compounds with potential antibacterial activity against both Gram-positive and Gram-negative bacteria (Čačić et al., 2009).

Regio- and Stereo-Selective Synthesis

Another study described the synthesis of 2-Hydroxy-3-methylochromycinone using a three-stage strategy, involving a Diels–Alder reaction, epoxidation, and further processing. This compound showed moderate anticancer activity in various cancer types (Rozek et al., 2001).

Preparation for Drug Intermediates

Research has been conducted on the preparation of drug intermediates, such as methyl 2-hydroxy-2,2-(2-thiophen-2-yl)-acetate, from 2-bromothiophene as a raw material. This study highlights the potential of such compounds in scientific research and their applications in drug development (Min, 2015).

Synthesis and Antimicrobial Activity of Thiazole Substituted Coumarins

A series of innovative coumarin derivatives were synthesized, starting from ethyl 2-(4-methyl-2-oxo-2H-chromone-7-yloxy)acetate. These compounds were screened for their antibacterial and antifungal activities, demonstrating potential applications in addressing microbial infections (Parameshwarappa et al., 2009).

Photoremovable Protecting Groups

A study introduced a new photoremovable protecting group for carboxylates or phosphates, demonstrating potential applications in photochemistry and related research fields (Šebej et al., 2013).

Aspergillus Westerdijkiae SCSIO 05233

A new compound was isolated from the deep-sea-derived fungus Aspergillus Westerdijkiae SCSIO 05233. This compound exhibited weak inhibitory activities against certain cancer cell lines, suggesting its potential in cancer research (Fredimoses et al., 2015).

特性

IUPAC Name |

methyl 2-[4-(6-bromo-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13BrO7/c1-26-20(24)10-27-13-3-4-14-15(9-19(23)28-18(14)8-13)16-7-11-6-12(22)2-5-17(11)29-21(16)25/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUEOLGIBBQNQTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C=CC(=C4)Br)OC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13BrO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[4-(6-bromo-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-Bromothiophen-2-yl)-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2560326.png)

![3,6-dichloro-N-[1-(2,4-difluorophenyl)ethyl]pyridazine-4-carboxamide](/img/structure/B2560331.png)

![8-(2,4-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![[(3S)-4-Benzoyloxy-3-hydroxy-3-methylbutyl] benzoate](/img/structure/B2560335.png)

![2-Chloro-N-[[1-(3-methylbutyl)indazol-3-yl]methyl]propanamide](/img/structure/B2560336.png)

![(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2560340.png)

![N-[2-(3-Fluorophenyl)-2-hydroxypropyl]prop-2-enamide](/img/structure/B2560342.png)

![2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2560345.png)

![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4,5-triethoxyphenyl)methanone](/img/structure/B2560346.png)